molecular formula C18H37NO4 B1245205 batzellaside A

batzellaside A

Cat. No.: B1245205
M. Wt: 331.5 g/mol
InChI Key: MTISSSLHXUBMPA-HTZWAHEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batzellaside A is a marine-derived C-alkylated piperidine iminosugar isolated from the sponge Batzella sp., collected off the coast of Madagascar . Its structure features a nitrogen-containing six-membered ring (piperidine) with three hydroxyl groups and a lipophilic C10 alkyl chain (R = C₁₀H₂₁) . The compound belongs to the batzellaside family (A–C), differentiated by alkyl chain lengths: batzellaside B (C₉H₁₉) and batzellaside C (C₁₁H₂₃) .

Its stereochemistry was confirmed via total synthesis starting from L-arabinose, enabling the production of sufficient quantities for biological studies .

Properties

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

(2R,3S,4S,6S)-6-(2-hydroxydodecyl)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-15(21)11-14-12-17(22)18(23)16(13-20)19-14/h14-23H,2-13H2,1H3/t14-,15?,16+,17-,18-/m0/s1

InChI Key

MTISSSLHXUBMPA-HTZWAHEESA-N

Isomeric SMILES

CCCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O

Synonyms

batzellaside A

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s C10 chain balances lipophilicity and solubility, enhancing its antibacterial efficacy compared to batzellaside C, which may suffer from reduced solubility due to its longer chain .
  • Batzellaside B’s synthesis achieved a 3.3% overall yield via stereoselective hydrogenation, highlighting the importance of alkyl chain length in synthetic feasibility .

Comparison with Other Iminosugars

This compound’s activity parallels other iminosugars but differs in structural complexity and target specificity:

Compound Source/Origin Key Structural Features MIC vs. S. aureus/S. epidermidis Mechanism Insights
This compound Marine sponge C10-alkylated piperidine ≤6.3 μg/mL (S. epidermidis) Membrane disruption (speculated)
Nojirimycin (NJ) Terrestrial bacteria Unsubstituted piperidine 12.5 μg/mL (X. oryzae) Glycosidase inhibition
Deoxynojirimycin (DNJ) Synthetic Deoxygenated NJ analog 25 μg/mL (S. mutans biofilm) Glycosidase inhibition
l-NPDNJ Synthetic derivative N-nonyl-pentyl-l-DNJ 1.5 μg/mL (S. aureus) Biofilm and virulence suppression

Key Findings :

  • This compound’s alkyl chain enhances lipophilicity, improving membrane penetration compared to NJ and DNJ, which rely on glycosidase inhibition .
  • Synthetic derivatives like l-NPDNJ outperform this compound in potency, emphasizing the role of targeted alkyl modifications in optimizing antimicrobial activity .

Comparison with Other Marine Antimicrobials

This compound’s potency is moderate relative to other marine-derived antibacterials:

Compound Source MIC Range (μg/mL) Target Pathogens Clinical Relevance
This compound Batzella sponge ≤6.3 S. epidermidis Preclinical (in vitro)
Aurelin Jellyfish 0.5–2.0 Multidrug-resistant S. aureus Preclinical (mechanism undefined)
Marinomycins A–D Marine actinomycete 0.1–1.2 S. aureus, E. coli Preclinical (DNA intercalation)

Key Findings :

  • Marinomycins and aurelin exhibit superior potency, likely due to distinct mechanisms (e.g., DNA intercalation) .
  • This compound’s narrower spectrum (specific to S. epidermidis) limits its utility against broader Gram-negative targets .

Q & A

Q. How can researchers address gaps in this compound’s pharmacokinetic data?

  • Methodology : Design in vivo ADME studies (e.g., rodent models with LC-MS/MS plasma analysis) and compare bioavailability across administration routes. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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